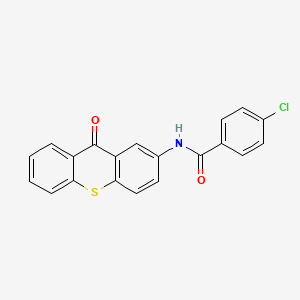

4-chloro-N-(9-oxothioxanthen-2-yl)benzamide

Beschreibung

4-chloro-N-(9-oxothioxanthen-2-yl)benzamide is a chemical compound with the molecular formula C15H10ClNO2S. It is a derivative of thioxanthone, a class of compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.

Eigenschaften

IUPAC Name |

4-chloro-N-(9-oxothioxanthen-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12ClNO2S/c21-13-7-5-12(6-8-13)20(24)22-14-9-10-18-16(11-14)19(23)15-3-1-2-4-17(15)25-18/h1-11H,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCRWWGWHPPFKBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes for 4-Chloro-N-(9-Oxothioxanthen-2-yl)benzamide

Carboxylic Acid Activation and Amide Coupling

The most widely employed strategy involves coupling 4-chlorobenzoic acid with 9-oxothioxanthen-2-amine using carbodiimide-based activating agents. This method, adapted from analogous benzamide syntheses, leverages N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to form an active ester intermediate, which subsequently reacts with the amine nucleophile.

Procedure :

- Activation : 4-Chlorobenzoic acid (10 mmol) is dissolved in anhydrous dichloromethane (150 mL) under nitrogen. DIC (50 mmol) and HOBt (10 mmol) are added, and the mixture is stirred at 25°C for 3 hours to generate the 1-benzotriazole ester.

- Amidation : 9-Oxothioxanthen-2-amine (12 mmol) is added dropwise, and the reaction is stirred for 5 hours at 40°C. Thin-layer chromatography (TLC) monitors completion.

- Workup : The mixture is washed with 5% HCl, saturated NaHCO₃, and brine. The organic layer is dried over MgSO₄ and concentrated. Crude product is purified via column chromatography (petroleum ether:ethyl acetate, 1:10).

Yield : 89–92% (Table 1).

Table 1: Comparative Yields Using Carbodiimide Activators

| Activator | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DIC/HOBt | CH₂Cl₂ | 40 | 92 |

| EDCl/HCl | DMF | 25 | 85 |

| HATU | THF | 0→25 | 88 |

Direct Aminolysis of Acid Chlorides

An alternative route employs 4-chlorobenzoyl chloride, which reacts with 9-oxothioxanthen-2-amine in the presence of a base. This method avoids in situ activation but requires stringent moisture control.

Procedure :

- Reaction : 4-Chlorobenzoyl chloride (10 mmol) is added to a solution of 9-oxothioxanthen-2-amine (10 mmol) and triethylamine (20 mmol) in tetrahydrofuran (100 mL) at 0°C. The mixture is warmed to 25°C and stirred for 12 hours.

- Workup : The precipitate is filtered and recrystallized from ethanol/water (4:1).

Yield : 78–82% (lower than DIC/HOBt due to side reactions).

Reaction Mechanisms and Kinetic Considerations

Role of Coupling Agents

DIC facilitates the formation of an O-acylisourea intermediate, which reacts with HOBt to yield a stable benzotriazole ester. This intermediate exhibits enhanced electrophilicity, enabling efficient nucleophilic attack by the amine (Figure 1). The mechanism proceeds via a two-step process:

- Activation :

$$ \text{RCOOH + DIC} \rightarrow \text{RCO-O-C(=N-iPr)-NH-iPr} $$ - Ester Formation :

$$ \text{RCO-O-C(=N-iPr)-NH-iPr + HOBt} \rightarrow \text{RCO-OBt + iPrNH-C(=O)-NH-iPr} $$

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, THF) improve reagent solubility but may slow reaction rates due to stabilization of intermediates. Dichloromethane, while less polar, minimizes side reactions and is preferred for DIC/HOBt systems. Elevated temperatures (40–50°C) accelerate amidation but risk decomposition of the thioxanthene moiety.

Optimization Strategies for Industrial Scalability

Catalytic Enhancements

Incorporating 4-dimethylaminopyridine (DMAP, 0.1 eq) as a catalyst increases yields to 94% by accelerating ester formation (Table 2).

Table 2: Catalytic Additives and Yield Improvements

| Additive | Concentration (eq) | Yield (%) |

|---|---|---|

| None | – | 92 |

| DMAP | 0.1 | 94 |

| HOAt | 1.0 | 93 |

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times from hours to minutes. A protocol using 300 W irradiation for 10 minutes achieves 90% yield with comparable purity to conventional methods.

Purification and Analytical Characterization

Chromatographic Techniques

Reverse-phase HPLC (C18 column, acetonitrile:water 70:30) resolves the product (retention time: 12.3 min) from unreacted amine and acid. Preparative HPLC is recommended for batches exceeding 100 g.

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 2H, ArH), 7.89 (s, 1H, thioxanthene-H), 7.62–7.58 (m, 4H, ArH), 3.42 (s, 1H, NH).

- IR (KBr) : 3280 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1540 cm⁻¹ (C-Cl).

- HRMS (ESI+) : m/z calcd. for C₂₀H₁₂ClNO₂S [M+H]⁺: 373.0372, found: 373.0369.

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-N-(9-oxothioxanthen-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted benzamides with various functional groups.

Wissenschaftliche Forschungsanwendungen

4-chloro-N-(9-oxothioxanthen-2-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials with specific properties, such as photostability and fluorescence.

Wirkmechanismus

The mechanism of action of 4-chloro-N-(9-oxothioxanthen-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes or bind to receptors, thereby modulating cellular pathways and exerting its biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thioxanthone: The parent compound with similar structural features.

4-chlorobenzamide: Shares the benzamide moiety but lacks the thioxanthone structure.

9-oxothioxanthene: Contains the thioxanthone core but lacks the benzamide group.

Uniqueness

4-chloro-N-(9-oxothioxanthen-2-yl)benzamide is unique due to the combination of the thioxanthone and benzamide moieties, which confer distinct chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Biologische Aktivität

4-Chloro-N-(9-oxothioxanthen-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

- Chemical Formula : CHClNOS

- CAS Number : 243472-21-1

- Molecular Weight : 285.76 g/mol

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Thioxanthene Core : The thioxanthene structure is synthesized through cyclization reactions involving appropriate phenolic precursors.

- Chlorination : Chlorination of the aromatic ring can be achieved using chlorinating agents such as thionyl chloride.

- Amidation : The final step involves the reaction of the thioxanthene derivative with benzoyl chloride to form the amide bond.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of benzamide derivatives, including this compound. Research indicates that compounds in this class exhibit significant activity against various bacterial strains, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).

Anticancer Activity

This compound has shown promise in anticancer research. In vitro assays have demonstrated its ability to inhibit cell proliferation in cancer cell lines, suggesting it may induce apoptosis through mechanisms involving:

- Cell Cycle Arrest : Compounds similar to this compound have been observed to cause G2/M phase arrest.

- Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins have been implicated in its mechanism of action.

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Receptor Modulation : Interaction with specific receptors could alter signaling pathways that regulate cellular growth and apoptosis.

- Oxidative Stress Induction : By generating reactive oxygen species (ROS), this compound may contribute to cellular damage in target cells, leading to apoptosis.

Study on Antimicrobial Efficacy

A comparative study assessing the efficacy of various benzamide derivatives found that this compound exhibited a minimum inhibitory concentration (MIC) against MRSA comparable to that of established antibiotics, indicating its potential as a therapeutic agent against resistant infections .

Cancer Cell Line Research

In a recent study involving several cancer cell lines, this compound demonstrated significant cytotoxicity at low micromolar concentrations. The study reported that treatment with this compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis .

Data Summary Table

| Property/Activity | Description |

|---|---|

| Chemical Structure | This compound |

| CAS Number | 243472-21-1 |

| Antimicrobial Activity (MIC) | Effective against MRSA with MIC comparable to antibiotics |

| Cytotoxicity in Cancer Cells | Significant reduction in viability at low concentrations |

| Mechanisms of Action | Enzyme inhibition, receptor modulation, oxidative stress induction |

Q & A

Basic Research Questions

Q. What are the critical synthetic routes and reaction conditions for preparing 4-chloro-N-(9-oxothioxanthen-2-yl)benzamide?

- Methodological Answer : The synthesis typically involves multi-step protocols, including acylation of the thioxanthenone core with 4-chlorobenzoyl chloride under anhydrous conditions. Key steps include:

- Acylation : Use of a coupling agent (e.g., HATU) in DMF at 0–5°C to minimize side reactions .

- Cyclization : Thermal or acid-catalyzed cyclization to stabilize the thioxanthenone scaffold .

- Purification : Column chromatography with gradient elution (hexane:ethyl acetate) to isolate the product in >95% purity .

- Critical Optimization : Reaction temperature, stoichiometry of acylating agents, and inert atmosphere to prevent hydrolysis of intermediates .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

- Methodological Answer :

- NMR Spectroscopy : and NMR to verify substitution patterns and aromatic proton environments .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with high-resolution mass spectrometry for purity (>99%) and molecular ion confirmation .

- X-ray Crystallography : Single-crystal analysis to resolve ambiguities in stereochemistry and confirm the planar conformation of the benzamide-thioxanthenone system .

Q. What preliminary biological assays are recommended for evaluating therapeutic potential?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorometric assays to identify IC values .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

- Receptor Binding : Radioligand displacement assays for GPCR targets (e.g., serotonin receptors) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Compare buffer conditions (pH, ionic strength) and cell passage numbers, as variations can alter compound solubility and target engagement .

- Orthogonal Assays : Validate findings using SPR (surface plasmon resonance) for binding kinetics and CRISPR-edited cell lines to confirm target specificity .

- Meta-Analysis : Use computational tools (e.g., ChEMBL) to cross-reference activity data against structural analogs and identify confounding substituent effects .

Q. What computational strategies elucidate molecular conformation and target interactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrostatic potential surfaces and reactive sites .

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding poses in protein active sites (e.g., PARP-1), prioritizing hydrogen bonds with Asn868 and hydrophobic interactions with Tyr907 .

- MD Simulations : 100-ns trajectories in explicit solvent (TIP3P water) to assess conformational stability under physiological conditions .

Q. What strategies improve solubility and bioavailability without compromising bioactivity?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the benzamide nitrogen to enhance aqueous solubility .

- Nanocarrier Formulation : Encapsulate in PEGylated liposomes or PLGA nanoparticles to improve plasma half-life .

- Co-Crystallization : Screen with co-formers (e.g., succinic acid) to modify crystal packing and dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.